1-Bromo-4,4-difluoropentane

Catalog No.
S819166
CAS No.
1383430-57-6
M.F
C5H9BrF2
M. Wt
187.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4,4-difluoropentane

CAS Number

1383430-57-6

Product Name

1-Bromo-4,4-difluoropentane

IUPAC Name

1-bromo-4,4-difluoropentane

Molecular Formula

C5H9BrF2

Molecular Weight

187.03 g/mol

InChI

InChI=1S/C5H9BrF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3

InChI Key

SZVUEQGTCRCKPV-UHFFFAOYSA-N

SMILES

CC(CCCBr)(F)F

Canonical SMILES

CC(CCCBr)(F)F

1-Bromo-4,4-difluoropentane is an organofluorine compound characterized by the presence of a bromine atom and two fluorine atoms attached to a pentane backbone. Its molecular formula is C5H8BrF2\text{C}_5\text{H}_8\text{BrF}_2, and it has a molecular weight of approximately 201.02 g/mol. The structure consists of a five-carbon chain with the bromine atom located at the first carbon and two fluorine atoms attached to the fourth carbon. This unique arrangement contributes to its physical and chemical properties, making it of interest in various fields, particularly in organic synthesis and pharmaceuticals.

  • Potential applications based on structure: The presence of a bromine atom and fluorine atoms suggests potential uses in organic synthesis as a building block for the creation of more complex molecules. However, specific examples of such applications haven't been documented in scientific literature.
  • Research availability: Scientific databases like PubChem [] list 1-Bromo-4,4-difluoropentane but do not mention any current research efforts. It's possible that research on this specific compound might be unpublished or commercially sensitive.

Further exploration might involve:

  • Patent search: Scientific discoveries can be patented, and a patent search might reveal industrial applications for 1-Bromo-4,4-difluoropentane.
  • Future research: As research in organic chemistry and material sciences progresses, 1-Bromo-4,4-difluoropentane might emerge as a valuable research tool.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles through mechanisms such as SN2S_N2 or SN1S_N1 reactions, depending on the reaction conditions and the nature of the nucleophile.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes, particularly when treated with strong bases.
  • Radical Reactions: The presence of fluorine makes this compound susceptible to radical reactions, which can lead to further functionalization.

Several methods can be employed to synthesize 1-bromo-4,4-difluoropentane:

  • Halogenation of Pentane: Starting from pentane, bromination followed by fluorination can yield 1-bromo-4,4-difluoropentane. This method typically involves the use of halogenating agents under controlled conditions.
  • Functional Group Transformation: Existing compounds with similar structures can be modified through selective functional group transformations to introduce bromine and fluorine at the desired positions.
  • Reagents Utilization: Utilizing reagents such as phosphorus tribromide for bromination and various fluorinating agents (e.g., DAST or Selectfluor) can facilitate the synthesis.

1-Bromo-4,4-difluoropentane finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its unique structure may contribute to the development of new pharmaceuticals with improved efficacy or reduced side effects.
  • Fluorinated Materials: The compound may be utilized in creating specialized materials with unique properties due to the presence of fluorine.

Interaction studies involving 1-bromo-4,4-difluoropentane primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological interactions. The compound's reactivity profile can provide insights into its utility in various chemical processes.

1-Bromo-4,4-difluoropentane shares similarities with several other compounds that also contain halogens and hydrocarbons. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-Bromo-3-fluoropropaneC3H6BrFShorter carbon chain; potential for different reactivity patterns.
1-Bromo-2,2-difluoroethaneC2H3BrF2Smaller size; differing electronic properties due to fluorination position.
1-Bromo-5-fluoropentaneC5H10BrFLonger carbon chain; may exhibit different physical properties.

Uniqueness

1-Bromo-4,4-difluoropentane is unique due to its specific arrangement of halogens on the pentane backbone. The combination of both bromine and fluorine at particular positions affects its reactivity and potential applications in organic synthesis compared to other similar compounds. Its distinct molecular structure contributes to its unique properties, setting it apart from other halogenated hydrocarbons.

XLogP3

2.7

Dates

Modify: 2023-08-16

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